Cas no 1040018-08-3 ((4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine)

(4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, N-[(4-bromo-2-thienyl)methyl]-α-methyl-
- n-((4-Bromothiophen-2-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine
- (4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine
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- Inchi: 1S/C11H12BrNS2/c1-8(11-3-2-4-14-11)13-6-10-5-9(12)7-15-10/h2-5,7-8,13H,6H2,1H3
- InChI Key: PYSJZJJWGSOPAJ-UHFFFAOYSA-N
- SMILES: C(C1SC=CC=1)(C)NCC1SC=C(Br)C=1
(4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169469-5.0g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-169469-10.0g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-169469-0.05g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 0.05g |
$407.0 | 2023-09-20 | ||
Enamine | EN300-169469-0.5g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 0.5g |
$465.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348343-50mg |
n-((4-Bromothiophen-2-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine |
1040018-08-3 | 95% | 50mg |
¥15422 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348343-1g |
n-((4-Bromothiophen-2-yl)methyl)-1-(thiophen-2-yl)ethan-1-amine |
1040018-08-3 | 95% | 1g |
¥19623 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01004491-1g |
[(4-Bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 95% | 1g |
¥3220.0 | 2023-03-01 | |
Enamine | EN300-169469-10g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 10g |
$2085.0 | 2023-09-20 | ||
Enamine | EN300-169469-1g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 1g |
$485.0 | 2023-09-20 | ||
Enamine | EN300-169469-0.1g |
[(4-bromothiophen-2-yl)methyl][1-(thiophen-2-yl)ethyl]amine |
1040018-08-3 | 0.1g |
$427.0 | 2023-09-20 |
(4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine Related Literature
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on (4-bromothiophen-2-yl)methyl1-(thiophen-2-yl)ethylamine
Chemical Profile of (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine (CAS No. 1040018-08-3)
(4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine, with the CAS number 1040018-08-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and structural versatility. The presence of both bromine and thiophene rings in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry.
The molecular structure of (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine consists of a brominated thiophene ring connected to a methyl group, which in turn is linked to an ethylamine moiety substituted with another thiophene ring. This dual thiophene framework suggests potential applications in the development of advanced materials, particularly in organic electronics and photovoltaic devices. The bromine atom at the 4-position of the thiophene ring enhances its utility as a synthetic precursor, facilitating various cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
In recent years, there has been a surge in research focused on thiophene-based compounds due to their remarkable electronic properties. These properties make them ideal candidates for applications in organic semiconductors, light-emitting diodes (OLEDs), and solar cells. The (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine molecule, with its conjugated system and electron-withdrawing bromine substituent, exhibits promising characteristics for such applications. Studies have demonstrated that derivatives of this compound can exhibit high charge carrier mobility, which is crucial for efficient charge transport in electronic devices.
The pharmaceutical relevance of this compound cannot be overstated. Thiophene derivatives have been extensively studied for their potential as bioactive molecules, particularly in the context of drug discovery and development. The structural motif of (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine shares similarities with several known pharmacologically active agents, suggesting that it may possess therapeutic properties. For instance, modifications at the thiophene ring have been shown to influence binding affinity to biological targets, making this compound a promising scaffold for designing novel drugs.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Molecular docking studies using (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine as a ligand have identified potential interactions with various protein targets. These interactions could lead to the development of new therapeutic agents targeting diseases such as cancer, inflammation, and neurological disorders. The dual thiophene system in this compound provides multiple sites for functionalization, allowing for the creation of libraries of derivatives with tailored biological activities.
The synthesis of (4-bromothiophen-2-yl)methyl-1-(thiophen-2-yl)ethylamine presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to efficiently link the bromothiophene and thiophene units. Additionally, transition metal-catalyzed hydrogenation techniques have been used to introduce the ethylamine moiety into the molecule.
The role of this compound in medicinal chemistry extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological properties. By leveraging its structural features, chemists can design hybrid compounds that combine the benefits of multiple therapeutic classes. This approach has led to the development of novel drug candidates with improved efficacy and reduced side effects.
In conclusion, (4-bromothiophen-2-yl)methyl-1-(thiophen-2-ytl)ethylamine (CAS No. 1040018-083) is a versatile compound with significant potential in both materials science and pharmaceutical chemistry. Its unique molecular architecture makes it an excellent candidate for applications in organic electronics and drug discovery. As research continues to uncover new functionalities and synthetic pathways, this compound is poised to play a crucial role in advancing our understanding and utilization of thiophene-based molecules.
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